

In-depth Technical Guide: Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside

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Compound of Interest

Compound Name: Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside

Cat. No.: B563015

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside is a protected monosaccharide derivative that serves as a valuable intermediate in synthetic carbohydrate chemistry. Its benzylated hydroxyl groups at the C2, C3, and C4 positions provide stability under a variety of reaction conditions, allowing for selective modifications at the anomeric (C1) and primary (C6) positions. This feature makes it a key building block in the synthesis of complex oligosaccharides, glycoconjugates, and other biologically active molecules. This guide provides a summary of its known physical properties, insights into its synthesis, and its potential biological significance.

Core Physical and Chemical Properties

Precise experimental data for the physical properties of both the α and β anomers of **Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside** are not extensively reported in readily available scientific literature. Much of the detailed characterization data belongs to its glucopyranoside isomer. However, based on supplier information and the nature of similar compounds, the following properties can be summarized.

Property	Data	Source
Molecular Formula	C ₂₈ H ₃₂ O ₆	--INVALID-LINK--, --INVALID-LINK--
Molecular Weight	464.55 g/mol	--INVALID-LINK--, --INVALID-LINK--
CAS Number	641635-63-4	--INVALID-LINK--, --INVALID-LINK--
Appearance	Neat	--INVALID-LINK--
Solubility	Soluble in organic solvents.	--INVALID-LINK--

Synthesis and Characterization

Experimental Protocol: General Synthesis of Benzylated Glycosides

While a specific, detailed experimental protocol for the synthesis of **Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside** is not readily available in the searched literature, a general method for the benzylation of methyl glycosides can be described. This protocol is based on established procedures for similar compounds and serves as a foundational methodology.

Materials:

- Methyl- α -D-galactopyranoside
- Anhydrous N,N-Dimethylformamide (DMF)
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Benzyl bromide (BnBr)
- Methanol (for quenching)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO₃)

- Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Hexane and Ethyl Acetate (for elution)

Procedure:

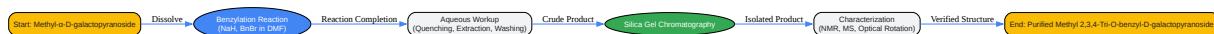
- A solution of Methyl- α -D-galactopyranoside in anhydrous DMF is prepared in a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon).
- The solution is cooled to 0 °C in an ice bath.
- Sodium hydride is added portion-wise to the stirred solution. The mixture is stirred at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.
- Benzyl bromide is added dropwise to the reaction mixture at 0 °C.
- The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction is cooled to 0 °C and quenched by the slow addition of methanol.
- The solvent is removed under reduced pressure.
- The residue is partitioned between dichloromethane and water. The organic layer is separated and washed sequentially with saturated aqueous sodium bicarbonate and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the partially benzylated products. The separation of regioisomers, including the desired **Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside**, can be challenging and may require careful chromatographic conditions.

Characterization:

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are crucial for confirming the structure, including the positions of the benzyl groups and the anomeric configuration (α or β).
- Mass Spectrometry (MS): To confirm the molecular weight of the product.
- Optical Rotation: To determine the specific rotation of the purified compound, which is a key physical property for chiral molecules.

Logical Workflow for Synthesis



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Caption: A generalized workflow for the synthesis and purification of **Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside**.

Biological Significance and Applications

Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside is primarily utilized as a synthetic intermediate. Its protected nature allows for further chemical manipulations, making it a valuable tool in the synthesis of more complex and biologically relevant molecules.

One notable, though not extensively detailed, potential biological activity is its in vitro anti-inflammatory activity. This suggests that the molecule itself, or derivatives synthesized from it, could be of interest in drug discovery programs targeting inflammatory pathways.

The general field of glycobiology, to which this compound belongs, is critical in understanding cellular recognition, signaling, and immune responses. As such, synthetic building blocks like

Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside are essential for researchers developing novel therapeutics and diagnostic tools in areas such as:

- Oncology
- Immunology
- Infectious Diseases

Conclusion

Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside is a foundational building block in synthetic carbohydrate chemistry. While detailed, publicly available experimental data on its specific physical properties are sparse, its utility as a synthetic intermediate is well-established within the scientific community. The general protocols for its synthesis are based on standard benzylation reactions of glycosides, though the purification of the specific regioisomer can be a significant challenge. Its potential anti-inflammatory activity warrants further investigation and highlights the importance of such protected monosaccharides in the development of new therapeutic agents. Future research and publications will hopefully provide more detailed characterization data for this important synthetic tool.

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